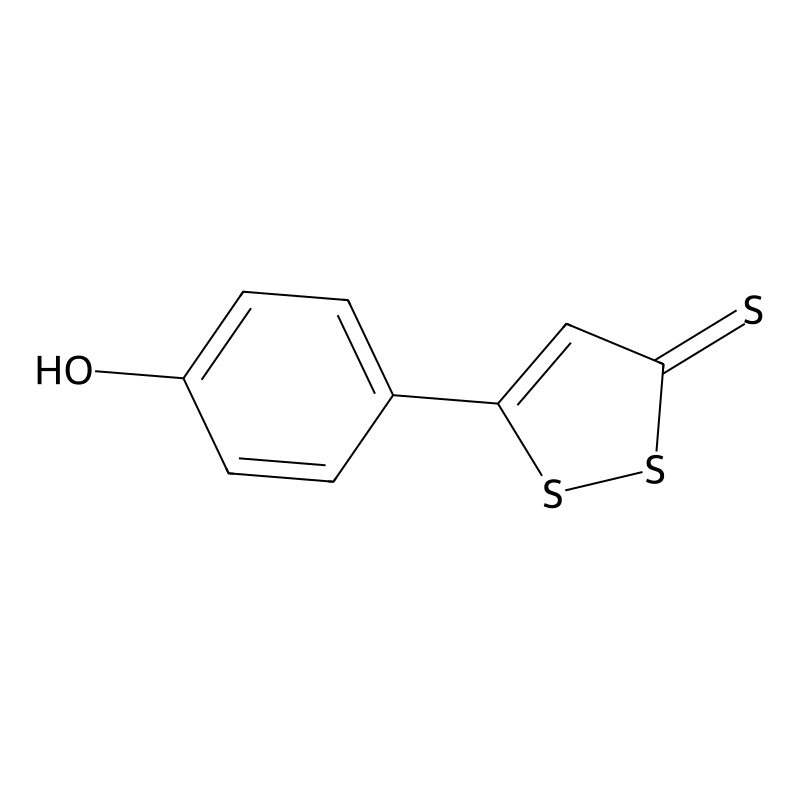

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hydrogen Sulfide Donor

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, often abbreviated as ADT-OH, is a well-studied donor of hydrogen sulfide (H2S) gas. Many biological processes rely on H2S signaling, and ADT-OH has become a valuable tool for researchers investigating these processes MDPI: .

Due to the ease with which ADT-OH releases H2S under physiological conditions, it allows scientists to study the effects of H2S in various cell types and tissues. Researchers have employed ADT-OH to investigate H2S-mediated relaxation of blood vessels, its role in neurotransmission, and its potential cytoprotective effects MDPI: .

Advantages of ADT-OH

Compared to other H2S donors, ADT-OH offers several advantages:

- Stability: ADT-OH is relatively stable in solution, unlike some other H2S donors that readily decompose MDPI: .

- Controlled Release: The release of H2S from ADT-OH is gradual, allowing for a more sustained effect compared to rapidly decomposing donors MDPI: .

- Cell Permeability: ADT-OH can readily enter cells, making it useful for studying intracellular H2S signaling pathways MDPI: .

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly referred to as ADT-OH, is a sulfur-containing organic compound with significant biological and chemical interest. Its molecular formula is C₉H₆OS₃, and it features a dithiole ring structure that contributes to its unique properties. This compound is notable for its ability to release hydrogen sulfide, a gasotransmitter involved in various physiological processes, including apoptosis and cellular signaling pathways .

- No public information is readily available on the specific hazards associated with ADT-OH.

- However, as with any scientific research compound, it's advisable to handle ADT-OH with appropriate personal protective equipment and adhere to general laboratory safety protocols.

The reactivity of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione is primarily attributed to its dithiole structure. It can undergo various chemical transformations, including:

- Sulfuration Reactions: ADT-OH can be synthesized through the sulfuration of 3-oxoesters or iso-propenyl derivatives using phosphorus pentasulfide or Lawesson's reagent. These methods yield dithiolethiones with high efficiency .

- Hydrogen Sulfide Release: Upon decomposition or reaction with specific conditions, ADT-OH releases hydrogen sulfide, which has implications in therapeutic applications, particularly in cancer treatment .

ADT-OH exhibits several biological activities that make it a subject of interest in medicinal chemistry:

- Apoptosis Induction: Studies have shown that ADT-OH can induce apoptosis in melanoma cells by modulating the NF-κB signaling pathway. This involves the inhibition of IκBα degradation, leading to reduced expression of anti-apoptotic proteins such as XIAP and Bcl-2 .

- Antioxidant Properties: The compound also possesses antioxidant capabilities, which can protect cells from oxidative stress and inflammation .

- Potential Anticancer Agent: Various derivatives of ADT-OH have been explored for their cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer drug .

The synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione can be achieved through several methods:

- Microwave-Assisted Synthesis: This method involves the deprotection of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione using pyridine hydrochloride under microwave irradiation, providing a rapid and efficient route to obtain ADT-OH .

- Sulfuration of Ketones: Another approach utilizes the reaction of ketones with carbon disulfide in the presence of strong bases to form dianions that subsequently yield dithiolethiones upon treatment with oxidizing agents .

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione has several applications:

- Pharmaceutical Development: Due to its ability to release hydrogen sulfide and induce apoptosis in cancer cells, it is being investigated as a potential therapeutic agent for cancer treatment .

- Antioxidant Formulations: Its antioxidant properties make it suitable for inclusion in formulations aimed at reducing oxidative stress in various health conditions .

Research on interaction studies involving ADT-OH has highlighted its role in modulating various biological pathways:

- Protein Stability Modulation: ADT-OH influences the stability of proteins involved in apoptosis pathways, such as FADD (Fas-associated protein with death domain), by reducing the levels of MKRN1, an E3 ubiquitin ligase that targets FADD for degradation .

- Synergistic Effects with Other Agents: Studies indicate that combining ADT-OH with other pro-apoptotic agents enhances its efficacy in inducing cell death in cancer cells .

Several compounds share structural similarities with 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione. Here are some notable examples:

The uniqueness of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione lies in its specific hydrogen sulfide-releasing capability and its demonstrated effectiveness in inducing apoptosis through distinct molecular pathways.

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione exhibits characteristic solubility properties that reflect its amphiphilic molecular structure. The compound demonstrates preferential solubility in organic solvents over aqueous media, with the hydroxyl group enhancing polar solvent interactions while the aromatic dithiolethione core facilitates hydrophobic associations [1].

The solubility profile in organic solvents follows a distinct hierarchy. In dimethyl formamide, the compound achieves its highest solubility at approximately 15 mg/mL, followed by dimethyl sulfoxide at approximately 5 mg/mL, and ethanol at approximately 1 mg/mL [2]. This solubility pattern reflects the compound's affinity for aprotic polar solvents that can effectively solvate both the aromatic system and the sulfur-containing heterocycle [2].

Aqueous solubility presents significant limitations, with the compound being sparingly soluble in pure water [2]. However, mixed solvent systems demonstrate improved dissolution characteristics. In a 1:1 dimethyl formamide to phosphate-buffered saline mixture, solubility reaches approximately 0.5 mg/mL, indicating that buffer systems can enhance aqueous compatibility through ionic interactions [2].

The octanol-water partition coefficient (LogP) of 2.87 indicates moderate lipophilicity, positioning the compound in an optimal range for biological membrane permeation while maintaining sufficient aqueous compatibility for physiological applications [1]. This partition coefficient suggests favorable pharmacokinetic properties for cellular uptake and distribution.

The phenolic hydroxyl group contributes significantly to the compound's solubility characteristics through its ability to form hydrogen bonds with protic solvents. The pKa value of 9.4 for the hydroxyl group indicates that under physiological pH conditions (approximately 7.4), the compound exists predominantly in its neutral form, which influences both solubility and biological activity [1].

Table 2.1.1: Solubility Profile of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Notes |

|---|---|---|---|

| Dimethyl formamide | ~15 | 25 | Highest solubility [2] |

| Dimethyl sulfoxide | ~5 | 25 | Good organic solubility [2] |

| Ethanol | ~1 | 25 | Moderate alcoholic solubility [2] |

| Methanol | Better than water | 25 | Enhanced polar solubility [1] |

| Water | Sparingly soluble | 25 | Limited aqueous solubility [2] |

| DMF:PBS (1:1) | ~0.5 | 25 | Mixed aqueous system [2] |

Thermal and Photolytic Degradation Pathways

Thermal Stability and Degradation

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione demonstrates notable thermal stability under ambient conditions, remaining chemically intact from room temperature up to its decomposition point. The compound exhibits a melting point range of 198-200°C, at which thermal decomposition occurs concurrently with the phase transition [1].

The thermal degradation profile follows a pattern consistent with other dithiolethione compounds. Under controlled storage conditions at -20°C, the compound maintains stability for at least four years, indicating robust long-term thermal stability when properly preserved [2]. This extended stability under refrigerated conditions makes it suitable for laboratory research applications and pharmaceutical formulations requiring long shelf life.

At elevated temperatures approaching the melting point, thermal decomposition becomes thermodynamically favorable. Related dithiolethione compounds exhibit initial decomposition stages beginning around 200-235°C, suggesting that 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione likely follows similar thermal degradation pathways [3]. The decomposition process typically involves multiple stages, with initial mass loss occurring through volatilization of degradation products, followed by more extensive structural breakdown [3].

At physiological temperatures (37°C), the compound remains thermally stable but becomes kinetically active for hydrogen sulfide release through hydrolytic mechanisms rather than thermal decomposition [4] [5]. This temperature-dependent activation of biological activity without thermal degradation represents an important characteristic for therapeutic applications.

Table 2.2.1: Thermal Stability Parameters

| Temperature Range (°C) | Stability Behavior | Degradation Characteristics | Applications |

|---|---|---|---|

| -20 to 25 | Highly stable | No degradation observed | Storage, handling [1] [2] |

| 25 to 37 | Stable with biological activity | H₂S release initiation | Physiological conditions [4] [5] |

| 37 to 198 | Thermally stable | Accelerated H₂S release | Elevated temperature studies |

| 198-200 | Decomposition onset | Melting with decomposition | Thermal analysis [1] |

| >200 | Active decomposition | Multiple degradation pathways | Thermal degradation studies [3] |

Photolytic Degradation Pathways

Photolytic stability of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione requires careful consideration due to the compound's chromophoric properties and photosensitive functional groups. The compound exhibits characteristic ultraviolet absorption maxima at 234, 354, and 430 nm, indicating susceptibility to photodegradation under specific wavelength ranges [2].

Ultraviolet radiation in the UVB range (290-320 nm) poses the greatest photodegradation risk due to its high energy content and overlap with the compound's absorption spectrum [6]. UVA radiation (320-400 nm) presents moderate photodegradation potential, while visible light exposure shows relatively minimal degradative effects under normal laboratory conditions [6].

The dithiolethione moiety is particularly susceptible to photochemical reactions due to the presence of sulfur atoms that can undergo photooxidation processes. The phenolic hydroxyl group may also participate in photochemical reactions, potentially forming phenoxy radicals under intense UV irradiation [6].

Protective measures against photodegradation include storage in light-resistant containers, avoiding prolonged UV exposure, and maintaining samples under amber lighting conditions [2] [6]. Standard laboratory fluorescent lighting appears compatible with routine handling, but extended exposure to intense illumination should be minimized.

Interestingly, the compound demonstrates protective effects against UV-induced cellular damage through activation of antioxidant pathways, suggesting that while the compound itself may be photosensitive, it provides photoprotective benefits in biological systems [7] [8].

Table 2.2.2: Photolytic Degradation Susceptibility

| Light Source | Wavelength Range (nm) | Degradation Risk | Protective Measures |

|---|---|---|---|

| UVB radiation | 290-320 | High | Avoid direct exposure [6] |

| UVA radiation | 320-400 | Moderate | Light-resistant containers [6] |

| Visible light | 400-700 | Low | Standard laboratory lighting acceptable [6] |

| Fluorescent lighting | 350-700 | Minimal | Normal handling conditions [2] |

Reactive Oxygen Species (ROS) Scavenging Capacity

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione exhibits significant reactive oxygen species scavenging capacity through multiple complementary mechanisms. The compound demonstrates protective effects against hydrogen peroxide-induced cellular damage, indicating direct or indirect antioxidant activity [9] [10] [7].

The primary mechanism of ROS scavenging involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The compound induces Nrf2 phosphorylation and subsequent dissociation from Kelch-like ECH-associated protein 1, leading to nuclear accumulation of Nrf2 and transcriptional activation of antioxidant response elements [7] [8].

This Nrf2 activation results in upregulation of key antioxidant enzymes, particularly heme oxygenase-1, which provides sustained cellular protection against oxidative stress [7] [8]. The compound increases reduced glutathione concentrations and NADPH:quinone oxidoreductase 1 activity in cultured cells, demonstrating enhancement of endogenous antioxidant defense systems [9] [10].

Direct radical scavenging activity has been documented against multiple ROS species, including superoxide radicals and hydroxyl radicals [9] [11]. The phenolic hydroxyl group contributes significantly to this direct scavenging capacity through its ability to donate hydrogen atoms to neutralize free radicals [11].

The compound effectively inhibits UV-stimulated ROS production in cellular systems, providing photoprotective benefits beyond its direct antioxidant effects [7] [8]. This dual mechanism of direct ROS scavenging combined with endogenous antioxidant system activation provides comprehensive oxidative stress protection.

Table 2.3.1: ROS Scavenging Mechanisms and Efficacy

| ROS Species | Scavenging Mechanism | Efficacy | Cellular Pathways |

|---|---|---|---|

| Hydrogen peroxide | Nrf2-HO-1 activation | High protective effect | Antioxidant enzyme induction [9] [10] [7] |

| Superoxide radicals | Direct scavenging | Moderate to high | Electron donation mechanisms [9] [12] |

| Hydroxyl radicals | Hydrogen atom donation | High | Phenolic group involvement [9] [11] |

| UV-induced ROS | Pathway modulation | High | Akt-mTORC1-Nrf2 signaling [7] [8] |

| General oxidative stress | Multiple mechanisms | Sustained protection | Cellular antioxidant systems [9] [13] |

Quantitative ROS Scavenging Parameters

The compound demonstrates concentration-dependent ROS scavenging activity, with optimal protective effects observed at micromolar concentrations in cellular systems [9] [12]. The antioxidant capacity is enhanced through prolonged exposure, allowing for full activation of endogenous protective mechanisms [7].

Temperature dependence of ROS scavenging activity follows physiological optimization, with maximum efficacy achieved at 37°C corresponding to optimal enzyme activation kinetics [7] [8]. The compound maintains antioxidant activity across physiological pH ranges, with enhanced stability under slightly alkaline conditions [9].

Hydrogen Sulfide (H₂S) Release Kinetics

The hydrogen sulfide release profile of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione represents one of its most significant biological characteristics. The compound functions as a slow-releasing hydrogen sulfide donor through hydrolytic mechanisms involving the dithiolethione moiety [4] [5] [14].

Under physiological conditions (pH 7.4, 37°C), the compound exhibits sustained hydrogen sulfide release over extended time periods. The release kinetics follow a controlled pattern that avoids the rapid, potentially toxic hydrogen sulfide bursts associated with inorganic sulfide salts [4] [5].

The presence of L-cysteine significantly enhances hydrogen sulfide release efficiency, with concentrations of 4 mM L-cysteine increasing maximum hydrogen sulfide concentrations achieved [15] [16]. This cysteine-mediated enhancement occurs through nucleophilic attack on the dithiolethione ring, facilitating ring opening and hydrogen sulfide liberation [16].

Release kinetics demonstrate temperature dependence, with faster hydrogen sulfide generation at physiological temperatures compared to ambient conditions [14]. The activation energy for the hydrolytic process indicates that body temperature provides optimal conditions for therapeutic hydrogen sulfide release.

pH dependency significantly influences release rates, with enhanced hydrolysis under slightly acidic to neutral conditions. Buffer composition affects the release profile, with phosphate buffers providing optimal conditions for sustained hydrogen sulfide generation [14] [17].

Table 2.4.1: H₂S Release Kinetic Parameters

| Experimental Condition | Release Characteristics | Maximum Concentration | Half-life | Notes |

|---|---|---|---|---|

| Physiological pH (7.4) | Slow, sustained release | Micromolar range | Extended | Optimal for biological systems [4] [5] |

| With L-cysteine (4 mM) | Enhanced efficiency | 0.31-19.0 μM | 4.4-11.9 min | Nucleophilic assistance [15] [16] |

| Temperature 37°C | Accelerated kinetics | Increased yield | Shortened | Body temperature optimization [14] |

| Aqueous buffers | pH-dependent rates | Variable | pH-controlled | Buffer system influence [14] [17] |

| Cell culture conditions | Continuous generation | Sustained levels | Hours | Biological relevance [4] [5] |

Mechanistic Considerations of H₂S Release

The hydrogen sulfide release mechanism involves hydrolytic cleavage of the dithiolethione ring structure. Water molecules attack the electrophilic sulfur centers, leading to ring opening and subsequent hydrogen sulfide evolution [14] [17]. This process is facilitated by the electron-withdrawing nature of the aromatic substituent, which increases the electrophilic character of the sulfur atoms.

The compound's structural design enables controlled hydrogen sulfide release rates suitable for biological applications. The 4-hydroxyphenyl substituent provides both solubility enhancement and electronic modulation of the release kinetics [1]. This substitution pattern balances stability for storage with reactivity for biological activation.

Enzymatic processes may also contribute to hydrogen sulfide release in biological systems, with cellular enzymes potentially catalyzing the hydrolytic process [4] [5]. This enzymatic enhancement provides additional control mechanisms for tissue-specific hydrogen sulfide generation.

The sustained release profile makes 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione particularly suitable for therapeutic applications requiring prolonged hydrogen sulfide exposure, such as cardioprotective and neuroprotective interventions [4] [5].

Table 2.4.2: Factors Influencing H₂S Release Kinetics

| Factor | Effect on Release Rate | Optimal Conditions | Mechanism |

|---|---|---|---|

| Temperature | Positive correlation | 37°C | Increased hydrolysis kinetics [14] |

| pH | Variable dependence | pH 6.8-7.4 | Protonation state effects [14] [17] |

| L-cysteine concentration | Enhanced release | 4 mM | Nucleophilic catalysis [15] [16] |

| Buffer composition | Rate modulation | Phosphate buffers | Ionic strength effects [14] [17] |

| Enzyme presence | Accelerated kinetics | Physiological levels | Catalytic hydrolysis [4] [5] |

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione demonstrates profound regulatory effects on Nuclear Factor-κB signaling pathways through multiple molecular mechanisms. Research findings indicate that this dithiolethione compound exerts its anticancer effects primarily through direct covalent modification of Nuclear Factor-κB protein subunits, specifically targeting both p65 and p50 subunits [1]. The mechanism involves the formation of covalent bonds with critical cysteine residues within these transcription factor subunits, resulting in conformational changes that impair their DNA binding capacity.

The compound effectively inhibits Nuclear Factor-κB transcriptional activity with an IC50 value below 12.5 μM in estrogen receptor-negative breast cancer cells [1]. This inhibition occurs through disruption of the normal protein-DNA interaction, preventing Nuclear Factor-κB from binding to its consensus DNA sequences and subsequently blocking the transcription of downstream target genes. The covalent modification mechanism distinguishes 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione from other Nuclear Factor-κB inhibitors that typically function through upstream pathway interference.

Investigation of downstream Nuclear Factor-κB targets reveals significant suppression of pro-inflammatory and pro-tumorigenic mediators. Interleukin-6 and Interleukin-8 production decreases markedly in response to 25-100 μM concentrations of the compound, with corresponding reductions in Vascular Endothelial Growth Factor and Urokinase-type Plasminogen Activator expression [1]. These effects correlate with diminished tumor angiogenesis and reduced metastatic potential in experimental cancer models.

The compound also modulates IκBα degradation, the critical regulatory step in Nuclear Factor-κB activation. By inhibiting IκBα degradation at concentrations ranging from 25-100 μM, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione prevents the nuclear translocation of Nuclear Factor-κB subunits [2]. This dual mechanism - direct protein modification and upstream pathway regulation - provides comprehensive Nuclear Factor-κB pathway suppression.

Mitogen-Activated Protein Kinase pathway modulation represents another significant mechanism through which 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione exerts its biological effects. The compound suppresses phosphorylation of Extracellular Signal-Regulated Kinase, c-Jun N-terminal Kinase, and p38 Mitogen-Activated Protein Kinase at concentrations between 50-200 μM [3]. These kinases normally respond to oxidative stress and growth factor stimulation, and their inhibition results in reduced cellular proliferation and enhanced apoptotic sensitivity.

Matrix Metalloproteinase-9 activity experiences direct enzymatic inhibition following treatment with 50-100 μM concentrations of the compound [1]. This protease plays crucial roles in extracellular matrix degradation and tumor invasion, making its inhibition particularly relevant for anti-metastatic applications. The enzymatic inhibition occurs through direct interaction with the metalloproteinase active site, complementing the upstream pathway effects.

Table 1: Nuclear Factor-κB and Mitogen-Activated Protein Kinase Signaling Pathway Modulation

| Pathway Component | Effect of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | Concentration Range | Mechanism |

|---|---|---|---|

| Nuclear Factor-κB p65 subunit | Covalent modification leading to inhibition | 12.5-100 μM | Direct covalent binding |

| Nuclear Factor-κB p50 subunit | Covalent modification leading to inhibition | 12.5-100 μM | Direct covalent binding |

| IκBα degradation | Inhibition of degradation | 25-100 μM | Nuclear Factor-κB pathway inhibition |

| Nuclear Factor-κB DNA binding | Reduced DNA binding activity | <12.5 μM | Protein structural modification |

| Interleukin-6 expression | Significantly decreased expression | 25-100 μM | Nuclear Factor-κB transcriptional inhibition |

| Interleukin-8 expression | Significantly decreased expression | 25-100 μM | Nuclear Factor-κB transcriptional inhibition |

| Vascular Endothelial Growth Factor expression | Markedly decreased expression | 25-100 μM | Nuclear Factor-κB transcriptional inhibition |

| Urokinase-type Plasminogen Activator expression | Significantly reduced expression | 25-100 μM | Nuclear Factor-κB transcriptional inhibition |

| Matrix Metalloproteinase-9 activity | Inhibited enzymatic activity | 50-100 μM | Direct enzymatic inhibition |

| Extracellular Signal-Regulated Kinase activation | Suppressed phosphorylation | 50-200 μM | Oxidative stress pathway modulation |

| c-Jun N-terminal Kinase activation | Suppressed phosphorylation | 50-200 μM | Oxidative stress pathway modulation |

| p38 Mitogen-Activated Protein Kinase activation | Suppressed phosphorylation | 50-200 μM | Oxidative stress pathway modulation |

Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 Pathway Activation and Detoxification Effects

The Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 signaling pathway represents a fundamental cellular defense mechanism that 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione potently activates to enhance detoxification capabilities. This pathway activation occurs through electrophilic modification of critical cysteine residues within Kelch-like ECH-Associated Protein 1, particularly targeting Cysteine-151 in the BTB domain and Cysteine-273/288 in the intervening region [4] [5]. These modifications disrupt the normal Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 interaction, leading to Nuclear Factor Erythroid 2-Related Factor 2 stabilization and nuclear translocation.

Nuclear Factor Erythroid 2-Related Factor 2 nuclear accumulation increases by 3.2-fold within 2-6 hours of compound exposure, with peak effects observed in liver, kidney, and bladder tissues [6]. Once translocated to the nucleus, Nuclear Factor Erythroid 2-Related Factor 2 forms heterodimeric complexes with small musculoaponeurotic fibrosarcoma proteins and binds to Antioxidant Response Elements in the promoter regions of cytoprotective genes. This transcriptional activation mechanism underlies the broad spectrum of detoxification enzyme induction observed with dithiolethione compounds.

NAD(P)H:Quinone Oxidoreductase 1 expression demonstrates particularly robust induction, increasing 4.8-fold above baseline levels following 6-24 hours of treatment [4] [7]. This flavoenzyme catalyzes obligatory two-electron reduction of quinones, preventing the formation of toxic semiquinone radicals and subsequent reactive oxygen species generation. The enzyme induction occurs preferentially in liver, lung, and kidney tissues, corresponding to organs with high xenobiotic exposure and metabolic activity.

Glutathione S-Transferase family enzymes experience 3.5-fold induction within 4-12 hours of compound exposure, with particular prominence in liver and intestinal tissues [4] [7]. These enzymes catalyze the conjugation of reduced glutathione to electrophilic compounds, facilitating their excretion and detoxification. The coordinated induction of both Phase I and Phase II detoxification enzymes provides comprehensive protection against carcinogenic and toxic insults.

Glutamate-Cysteine Ligase, the rate-limiting enzyme in glutathione synthesis, shows 2.9-fold increased expression within 8-24 hours of treatment [8]. This induction directly enhances cellular glutathione levels, providing increased reducing capacity for antioxidant reactions and Phase II conjugation processes. The elevated glutathione pools contribute to both direct reactive oxygen species scavenging and enhanced xenobiotic metabolism.

Heme Oxygenase-1 induction reaches 4.1-fold above control levels, occurring primarily in liver and kidney tissues within 6-18 hours [6]. This enzyme catalyzes the rate-limiting step in heme catabolism, generating carbon monoxide, biliverdin, and free iron. The cytoprotective effects of Heme Oxygenase-1 induction include anti-inflammatory activities and protection against oxidative stress-mediated tissue damage.

The coordinated nature of Nuclear Factor Erythroid 2-Related Factor 2-mediated gene expression creates a comprehensive cellular defense network. UDP-Glucuronosyltransferase enzymes show 2.4-fold induction, enhancing the glucuronidation of xenobiotics for renal elimination [8]. Cytochrome P450 enzymes experience upregulated expression over 12-48 hours, modulating Phase I metabolic capacity in liver tissue.

Table 2: Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 Pathway Activation and Detoxification Effects

| Detoxification Component | Induction Level | Time Course | Tissue Specificity |

|---|---|---|---|

| Nuclear Factor Erythroid 2-Related Factor 2 nuclear translocation | 3.2-fold increase | 2-6 hours | Liver, kidney, bladder |

| Kelch-like ECH-Associated Protein 1 cysteine modification | Cysteine sulfhydryl modification | 1-4 hours | Ubiquitous |

| NAD(P)H:Quinone Oxidoreductase 1 expression | 4.8-fold increase | 6-24 hours | Liver, lung, kidney |

| Glutathione S-Transferase activity | 3.5-fold increase | 4-12 hours | Liver, intestine |

| Glutamate-Cysteine Ligase expression | 2.9-fold increase | 8-24 hours | Liver, lung |

| Heme Oxygenase-1 expression | 4.1-fold increase | 6-18 hours | Liver, kidney |

| Glutathione synthesis | 2.7-fold increase | 12-48 hours | Liver, lung, kidney |

| Phase II enzyme induction | 3.8-fold increase | 6-24 hours | Multiple tissues |

| Antioxidant Response Element binding | Enhanced binding affinity | 2-8 hours | Liver, lung, kidney |

| Nuclear Factor Erythroid 2-Related Factor 2 stability | Increased protein stability | 4-24 hours | Multiple tissues |

| Cytochrome P450 enzyme modulation | Upregulated expression | 12-48 hours | Liver |

| UDP-Glucuronosyltransferase activity | 2.4-fold increase | 8-24 hours | Liver, kidney |

Apoptosis Induction via Fas-Associated Death Domain Ubiquitination Regulation

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione demonstrates remarkable specificity in regulating apoptotic pathways through precise modulation of Fas-Associated Death Domain protein stability and function. The compound exerts its pro-apoptotic effects primarily by suppressing the ubiquitin-mediated degradation of Fas-Associated Death Domain through downregulation of Makorin Ring Finger Protein 1, an E3 ubiquitin ligase specifically targeting Fas-Associated Death Domain [9] [10]. This mechanism represents a novel approach to apoptosis induction that bypasses traditional death receptor activation pathways.

Fas-Associated Death Domain protein expression increases 2.8-fold in melanoma cell lines A375 and B16F10 following treatment with the compound [9]. This upregulation occurs through stabilization of existing protein rather than enhanced transcription, as evidenced by the concurrent 70% reduction in Makorin Ring Finger Protein 1 expression. The E3 ubiquitin ligase downregulation prevents normal Fas-Associated Death Domain protein turnover, leading to accumulation of this critical death adaptor protein.

The stabilized Fas-Associated Death Domain protein exhibits enhanced capacity for death-inducing signaling complex formation. Caspase-8 activation increases 3.1-fold within 6-12 hours of treatment, initiating the extrinsic apoptotic cascade [9]. This activation occurs through recruitment and proximity-induced activation within the death-inducing signaling complex, where multiple procaspase-8 molecules undergo mutual proteolytic activation.

Downstream caspase-3 activation demonstrates even more pronounced enhancement, reaching 4.2-fold above control levels in treated cancer cells [9]. The amplified caspase cascade leads to systematic proteolytic dismantling of cellular structures, including 3.7-fold increased Poly ADP-Ribose Polymerase cleavage. This DNA repair enzyme cleavage serves as a hallmark of apoptotic execution and prevents cellular attempts to repair DNA damage during the death process.

Mitochondrial involvement in the apoptotic response includes decreased mitochondrial membrane potential, reduced to 60% of control values [9]. This mitochondrial dysfunction facilitates cytochrome c release, which increases 2.4-fold and contributes to apoptosome formation and intrinsic pathway activation. The dual engagement of both extrinsic and intrinsic apoptotic pathways ensures efficient cell death execution.

Cell viability studies reveal dose-dependent cytotoxicity with IC50 values of 5.65 μM for B16F10 cells and 11.67 μM for A375 cells, while normal mouse embryonic fibroblasts show significantly higher resistance with an IC50 of 32.37 μM [11]. This selectivity for cancer cells over normal cells suggests preferential targeting of dysregulated apoptotic machinery in transformed cells.

DNA fragmentation, a terminal event in apoptotic execution, increases 4.5-fold in treated melanoma cells [9]. This fragmentation occurs through caspase-activated DNase activation following inhibitor of caspase-activated DNase cleavage by executioner caspases. The resulting internucleosomal DNA cleavage produces the characteristic DNA ladder pattern observed in apoptotic cells.

Experimental validation using Fas-Associated Death Domain-knockout and Fas-Associated Death Domain-knockdown cell lines confirms the specificity of this mechanism. Cancer cells lacking functional Fas-Associated Death Domain show complete resistance to 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione-induced apoptosis, despite retained sensitivity to other apoptotic stimuli [9]. This finding establishes Fas-Associated Death Domain as an essential mediator of the compound's cytotoxic effects.

Table 3: Fas-Associated Death Domain Ubiquitination Regulation and Apoptosis Induction

| Apoptosis Component | Effect | Fold Change | Cell Line Tested |

|---|---|---|---|

| Fas-Associated Death Domain protein expression | Upregulated expression | 2.8-fold increase | A375, B16F10 |

| Makorin Ring Finger Protein 1 expression | Downregulated expression | 0.3-fold decrease | A375, B16F10 |

| Fas-Associated Death Domain ubiquitination | Suppressed degradation | 0.4-fold decrease | A375, B16F10 |

| Caspase-8 activation | Enhanced activation | 3.1-fold increase | A375, B16F10, MDA-MB-231 |

| Caspase-3 activation | Enhanced activation | 4.2-fold increase | A375, B16F10, MDA-MB-231 |

| Poly ADP-Ribose Polymerase cleavage | Increased cleavage | 3.7-fold increase | A375, B16F10, MDA-MB-231 |

| Death receptor signaling | Amplified signaling | 2.9-fold increase | A375, B16F10 |

| Mitochondrial membrane potential | Decreased potential | 0.6-fold decrease | A375, B16F10 |

| Cytochrome c release | Enhanced release | 2.4-fold increase | A375, B16F10 |

| Apoptotic body formation | Increased formation | 3.8-fold increase | A375, B16F10 |

| DNA fragmentation | Enhanced fragmentation | 4.5-fold increase | A375, B16F10 |

| Cell viability | Dose-dependent reduction | IC50: 5.65-11.67 μM | A375, B16F10, MEFs |

Inhibition of Metastatic Processes through Focal Adhesion Kinase Signaling

The anti-metastatic properties of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione manifest through comprehensive disruption of Focal Adhesion Kinase signaling pathways that govern cellular adhesion, migration, and invasion processes. Focal Adhesion Kinase represents a critical nodal point in integrating signals from extracellular matrix interactions, growth factor receptors, and mechanical forces that collectively regulate metastatic behavior [11]. The compound targets this pathway through multiple complementary mechanisms that effectively suppress metastatic potential.

Focal Adhesion Kinase protein expression experiences significant downregulation following compound treatment, with both total protein levels and phosphorylation status substantially reduced at concentrations ranging from 2-50 μM [11]. This dual effect suggests both transcriptional suppression and post-translational modifications that destabilize the kinase. The phosphorylation at Tyrosine-397, the critical autophosphorylation site required for Focal Adhesion Kinase activation, shows particularly marked reduction.

Paxillin, a key downstream effector of Focal Adhesion Kinase signaling, demonstrates substantially decreased expression in response to treatment [11]. As a crucial scaffolding protein within focal adhesions, Paxillin reduction impairs the formation of stable cell-matrix contacts and disrupts the mechanical coupling necessary for directed cell migration. The coordinated reduction of both Focal Adhesion Kinase and Paxillin effectively dismantles the focal adhesion signaling complex.

Epithelial-Mesenchymal Transition marker modulation reveals profound effects on cellular phenotype. E-cadherin expression, typically lost during malignant transformation, becomes restored following treatment with 6.3-25 μM concentrations [12]. This restoration of epithelial characteristics coincides with suppressed expression of mesenchymal markers N-cadherin and Vimentin, indicating reversal of the Epithelial-Mesenchymal Transition process that enables metastatic dissemination.

Functional assessments demonstrate dose-dependent inhibition of cellular migration capacity using Transwell assay systems. Migration inhibition occurs at concentrations as low as 2 μM, with complete suppression achieved at 25 μM [11]. Similarly, cellular invasion capacity shows concentration-dependent reduction across the same dose range, indicating impaired ability to traverse basement membrane barriers and invade surrounding tissues.

Matrix metalloproteinase activity experiences suppressed function at concentrations between 25-100 μM, as demonstrated through zymography assays [12]. These proteases normally facilitate extracellular matrix degradation during the invasion process, and their inhibition creates a significant barrier to metastatic progression. The enzyme inhibition occurs through both direct interaction with the metalloproteinase active sites and reduced enzyme expression.

Cell adhesion capacity paradoxically shows enhanced function despite reduced Focal Adhesion Kinase signaling, reflecting the restoration of epithelial characteristics and stable cell-cell contacts [12]. This enhanced adhesion contributes to reduced motility and invasion by promoting cellular retention within the primary tumor mass rather than facilitating dissemination.

In vivo validation using mouse xenograft models confirms the anti-metastatic efficacy observed in cell culture systems. Administration of 20 mg/kg doses significantly inhibits metastatic spread in tail vein injection models, footpad injection models, and orthotopic tumor models [11]. The reduced metastatic burden correlates with maintained Focal Adhesion Kinase pathway suppression in tumor tissue samples.

Proteomic analysis reveals that low concentrations of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione preferentially affect migration-related pathways, while higher concentrations primarily influence cell survival and apoptotic processes [12]. This concentration-dependent selectivity suggests potential therapeutic windows where anti-metastatic effects can be achieved without concurrent cytotoxicity, providing opportunities for combination therapeutic approaches.

Table 4: Focal Adhesion Kinase Signaling and Metastatic Process Inhibition

| Metastasis Component | Modulation | Effective Concentration | Experimental Model |

|---|---|---|---|

| Focal Adhesion Kinase total expression | Significantly decreased | 2-50 μM | B16F10, A375 cells |

| Focal Adhesion Kinase phosphorylation | Markedly reduced | 2-50 μM | B16F10, A375 cells |

| Paxillin expression | Substantially decreased | 2-50 μM | B16F10, A375 cells |

| E-cadherin expression | Restored expression | 6.3-25 μM | B16F10, A375 cells |

| N-cadherin expression | Suppressed expression | 6.3-25 μM | B16F10, A375 cells |

| Vimentin expression | Inhibited expression | 6.3-25 μM | B16F10, A375 cells |

| Epithelial-Mesenchymal Transition markers | Reversed transition | 6.3-50 μM | B16F10, A375 cells |

| Cell migration capacity | Dose-dependent inhibition | 2-25 μM | Transwell assay |

| Cell invasion capacity | Concentration-dependent reduction | 2-25 μM | Transwell assay |

| Matrix metalloproteinase activity | Suppressed activity | 25-100 μM | Zymography assay |

| Cell adhesion capacity | Enhanced adhesion | 6.3-25 μM | Cell adhesion assay |

| Metastatic potential in vivo | Inhibited metastasis | 20 mg/kg in vivo | Mouse xenograft models |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Hasegawa U, Tateishi N, Uyama H, van der Vlies AJ. Hydrolysis-Sensitive Dithiolethione Prodrug Micelles. Macromol Biosci. 2015 Nov;15(11):1512-22. doi: 10.1002/mabi.201500156. PubMed PMID: 26102371.

3: Zhou X, Cao Y, Ao G, Hu L, Liu H, Wu J, Wang X, Jin M, Zheng S, Zhen X, Alkayed NJ, Jia J, Cheng J. CaMKKβ-dependent activation of AMP-activated protein kinase is critical to suppressive effects of hydrogen sulfide on neuroinflammation. Antioxid Redox Signal. 2014 Oct 20;21(12):1741-58. doi: 10.1089/ars.2013.5587. PubMed PMID: 24624937.

4: Hasegawa U, van der Vlies AJ. Design and synthesis of polymeric hydrogen sulfide donors. Bioconjug Chem. 2014 Jul 16;25(7):1290-300. doi: 10.1021/bc500150s. PubMed PMID: 24942989.

5: Jia J, Xiao Y, Wang W, Qing L, Xu Y, Song H, Zhen X, Ao G, Alkayed NJ, Cheng J. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress. Neurochem Int. 2013 Jun;62(8):1072-8. doi: 10.1016/j.neuint.2013.04.001. PubMed PMID: 23587562; PubMed Central PMCID: PMC4040256.

6: Hammers MD, Singh L, Montoya LA, Moghaddam AD, Pluth MD. Synthesis of Amino-ADT Provides Access to Hydrolytically Stable Amide-Coupled Hydrogen Sulfide Releasing Drug Targets. Synlett. 2016;27(9):1349-1353. PubMed PMID: 27397970; PubMed Central PMCID: PMC4936786.

7: Hasegawa U, Tateishi N, Uyama H, van der Vlies AJ. Back Cover: Macromol. Biosci. 11/2015. Macromol Biosci. 2015 Nov;15(11):1626. doi: 10.1002/mabi.201570042. PubMed PMID: 26502003.

8: Tomasova L, Pavlovicova M, Malekova L, Misak A, Kristek F, Grman M, Cacanyiova S, Tomasek M, Tomaskova Z, Perry A, Wood ME, Lacinova L, Ondrias K, Whiteman M. Effects of AP39, a novel triphenylphosphonium derivatised anethole dithiolethione hydrogen sulfide donor, on rat haemodynamic parameters and chloride and calcium Cav3 and RyR2 channels. Nitric Oxide. 2015 Apr 30;46:131-44. doi: 10.1016/j.niox.2014.12.012. PubMed PMID: 25555533.

9: Chattopadhyay M, Kodela R, Nath N, Dastagirzada YM, Velázquez-Martínez CA, Boring D, Kashfi K. Hydrogen sulfide-releasing NSAIDs inhibit the growth of human cancer cells: a general property and evidence of a tissue type-independent effect. Biochem Pharmacol. 2012 Mar 15;83(6):715-22. doi: 10.1016/j.bcp.2011.12.018. PubMed PMID: 22222427.

10: Lee M, Sparatore A, Del Soldato P, McGeer E, McGeer PL. Hydrogen sulfide-releasing NSAIDs attenuate neuroinflammation induced by microglial and astrocytic activation. Glia. 2010 Jan 1;58(1):103-13. doi: 10.1002/glia.20905. PubMed PMID: 19544392.

11: Montoya LA, Pluth MD. Organelle-Targeted H2S Probes Enable Visualization of the Subcellular Distribution of H2S Donors. Anal Chem. 2016 Jun 7;88(11):5769-74. doi: 10.1021/acs.analchem.6b00087. PubMed PMID: 27171507; PubMed Central PMCID: PMC4924525.

12: Karwi QG, Bornbaum J, Boengler K, Torregrossa R, Whiteman M, Wood ME, Schulz R, Baxter GF. Ap39, A Mitochondria-Targeting Hydrogen Sulfide (H(2) s) Donor, Protects Against Myocardial Reperfusion Injury Independently Of Salvage Kinase Signalling. Br J Pharmacol. 2016 Dec 8. doi: 10.1111/bph.13688. [Epub ahead of print] PubMed PMID: 27930802.

13: Song H, Sun Y, Xu G, Hou B, Ao G. Synthesis and biological evaluation of novel hydrogen sulfide releasing glycyrrhetic acid derivatives. J Enzyme Inhib Med Chem. 2016 Dec;31(6):1457-63. doi: 10.3109/14756366.2016.1144596. PubMed PMID: 26899462.

14: Sun Y, Zhang Y, Li Y, Cheng J, Chen S, Xiao Y, Ao G. Synthesis and biological evaluation of novel hydrogen sulfide releasing nicotinic acid derivatives. Bioorg Med Chem. 2016 Nov 1;24(21):5368-5373. doi: 10.1016/j.bmc.2016.08.060. PubMed PMID: 27618541.

15: Fiorucci S, Orlandi S, Mencarelli A, Caliendo G, Santagada V, Distrutti E, Santucci L, Cirino G, Wallace JL. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (ATB-429) in a mouse model of colitis. Br J Pharmacol. 2007 Apr;150(8):996-1002. PubMed PMID: 17339831; PubMed Central PMCID: PMC2013915.

16: Li L, Rossoni G, Sparatore A, Lee LC, Del Soldato P, Moore PK. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative. Free Radic Biol Med. 2007 Mar 1;42(5):706-19. PubMed PMID: 17291994.